molecular formula C24H19BFNO5S B10762147 (Z)-(3-((4-((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)phenyl)boronic acid

(Z)-(3-((4-((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)phenyl)boronic acid

Cat. No.: B10762147
M. Wt: 463.3 g/mol
InChI Key: VTNKMYWFWQTEHE-XKZIYDEJSA-N
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Description

HA130 is a selective inhibitor of autotaxin, an enzyme that plays a crucial role in the production of lysophosphatidic acid from lysophosphatidylcholine. This compound has shown significant potential in various scientific research applications, particularly in the fields of immunology, oncology, and cardiovascular research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and dimethylformamide, and catalysts like boronic acid .

Industrial Production Methods

Industrial production of HA130 follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

HA130 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions often yield derivatives with modified functional groups, while oxidation and reduction reactions result in changes to the oxidation state of the compound .

Scientific Research Applications

HA130 has a wide range of applications in scientific research:

Mechanism of Action

HA130 exerts its effects by inhibiting the activity of autotaxin, thereby reducing the production of lysophosphatidic acid. This inhibition affects various cellular processes, including cell migration, proliferation, and cytokine production. The compound interacts with specific molecular targets, such as the active site of autotaxin, to block its enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • GLPG1690
  • BBT-877
  • BLD-0409

Comparison

Compared to these compounds, HA130 has a unique boronic acid functional group that enhances its potency and selectivity as an autotaxin inhibitor. This makes it particularly effective in reducing lysophosphatidic acid levels and inhibiting cell migration .

HA130 stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications.

Properties

IUPAC Name

[3-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BFNO5S/c26-20-8-4-17(5-9-20)14-27-23(28)22(33-24(27)29)13-16-6-10-21(11-7-16)32-15-18-2-1-3-19(12-18)25(30)31/h1-13,30-31H,14-15H2/b22-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNKMYWFWQTEHE-XKZIYDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BFNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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